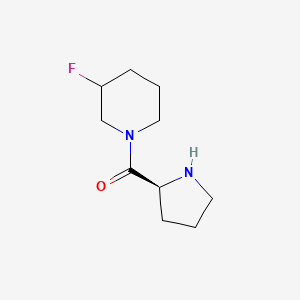
1-(L-Prolyl)-3-fluoropiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(L-Prolyl)-3-fluoropiperidine is a synthetic compound that combines the structural features of L-proline and fluoropiperidine. L-proline is a naturally occurring amino acid known for its role in protein synthesis and structural stability. The addition of a fluorine atom to the piperidine ring enhances the compound’s chemical properties, making it a valuable molecule in various scientific research fields.
準備方法
The synthesis of 1-(L-Prolyl)-3-fluoropiperidine involves several steps, starting with the preparation of L-proline derivatives. One common method includes the use of chiral catalysts to ensure the correct stereochemistry of the L-proline moiety. The fluorination of the piperidine ring is typically achieved using selective fluorinating agents under controlled conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1-(L-Prolyl)-3-fluoropiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperidine derivatives.
Substitution: The fluorine atom in the piperidine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-piperidine derivatives, while substitution reactions can produce a variety of functionalized piperidine compounds.
科学的研究の応用
1-(L-Prolyl)-3-fluoropiperidine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules
Biology: In biological research, this compound is used to study protein folding and stability. Its incorporation into peptides and proteins can provide insights into the role of proline and fluorine in biological systems.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets. It is being investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it a valuable component in the development of high-performance products.
作用機序
The mechanism of action of 1-(L-Prolyl)-3-fluoropiperidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the fluorine atom enhances the compound’s binding affinity and stability, leading to more potent biological effects. The exact pathways involved depend on the specific application and target of the compound.
類似化合物との比較
1-(L-Prolyl)-3-fluoropiperidine can be compared to other similar compounds, such as:
L-Proline Derivatives: Compounds like L-azetidine-2-carboxylic acid and trans-4-hydroxy-L-proline share structural similarities with this compound. the addition of the fluorine atom in this compound provides unique chemical properties that enhance its stability and reactivity.
Fluorinated Piperidines: Other fluorinated piperidine compounds, such as 3-fluoropiperidine and 4-fluoropiperidine, also exhibit enhanced chemical properties due to the presence of fluorine. the incorporation of the L-proline moiety in this compound adds an additional layer of complexity and functionality.
特性
分子式 |
C10H17FN2O |
|---|---|
分子量 |
200.25 g/mol |
IUPAC名 |
(3-fluoropiperidin-1-yl)-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C10H17FN2O/c11-8-3-2-6-13(7-8)10(14)9-4-1-5-12-9/h8-9,12H,1-7H2/t8?,9-/m0/s1 |
InChIキー |
JDVZXJADCICNND-GKAPJAKFSA-N |
異性体SMILES |
C1C[C@H](NC1)C(=O)N2CCCC(C2)F |
正規SMILES |
C1CC(NC1)C(=O)N2CCCC(C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


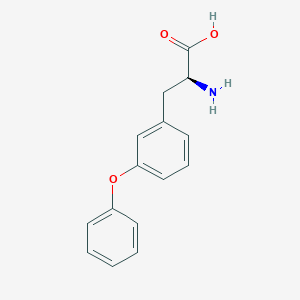

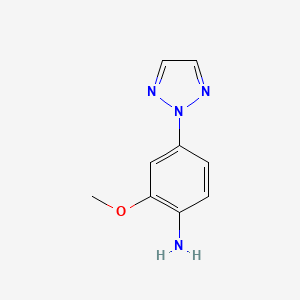
![Rel-benzyl (2S,6R)-2-methyl-4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate](/img/structure/B13343464.png)
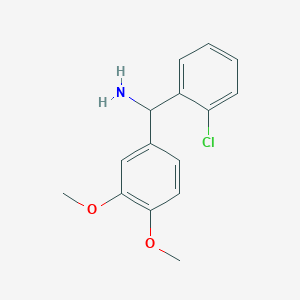
![(R)-1-((S)-1-(Naphthalen-1-yl)ethyl)-1-azaspiro[4.4]nonane-2,6-dione](/img/structure/B13343471.png)
![N~2~-Acetyl-N~2~-{3-borono-5-[(propan-2-yl)carbamoyl]phenyl}-N-cyclohexylvalinamide](/img/structure/B13343481.png)
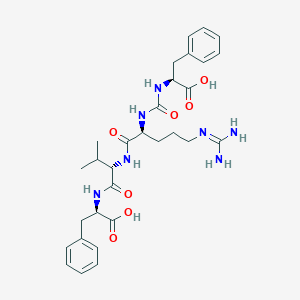
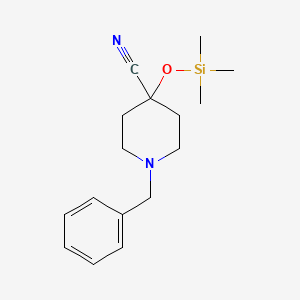
![4-{[(2-Chloro-4-nitrobenzyl)carbamoyl]amino}benzenesulfonyl fluoride](/img/structure/B13343497.png)
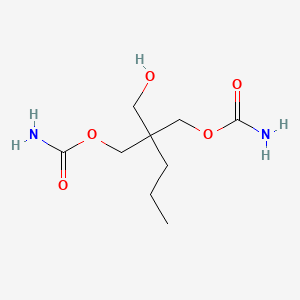
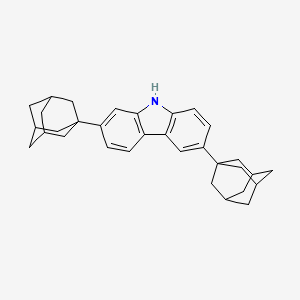
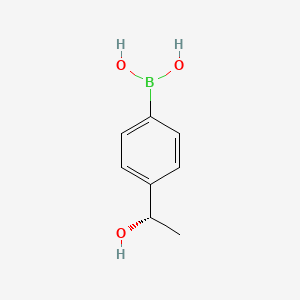
![1-isobutyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13343520.png)
